molecular formula C10H10O5 B057326 Dimethyl 5-hydroxyisophthalate CAS No. 13036-02-7

Dimethyl 5-hydroxyisophthalate

Cat. No.: B057326
CAS No.: 13036-02-7
M. Wt: 210.18 g/mol
InChI Key: DOSDTCPDBPRFHQ-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxyisophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid. Influence of third component, i.e. a series of 1,ω -alkanediols on the copolymerization reaction of this compound with poly(ethylene glycol) has been studied. Lipase-catalyzed condensation polymerization of this compound with polyethylene glycol is reported.

Scientific Research Applications

  • Polymer Synthesis and Biocatalysis :

    • Used in the biocatalytic synthesis of polyethylene glycol-based aromatic polyesters, offering a "green" approach to polymer chemistry. The method allows for the creation of a wide array of functionalized amphiphilic copolymers (Kumar et al., 2004).
    • Employed in the chemo-enzymatic synthesis of novel functionalized amphiphilic polymers, highlighting its role in producing structurally controlled polymers that would be challenging to obtain otherwise (Kumar et al., 2002).
  • Electrochemistry and Spectroelectrochemistry :

    • Investigated in the synthesis and electrochemical properties of cobalt(II), manganese(III), and μ-oxo-dimer Fe(III) phthalocyanines. These compounds, synthesized using dimethyl 5-hydroxyisophthalate, showed unique electron transfer properties (Köksoy et al., 2015).
  • Synthesis of Derivatives and Functional Compounds :

    • Utilized in the creation of various derivatives, such as dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, which demonstrated a specific reaction mechanism (Pen, 2014).
    • Used in the synthesis of 5-substituted derivatives of isophthalic acid for developing non-polymeric amphiphilic coatings for metal oxide nanoparticles (Nilov et al., 2014).
  • Gas Adsorption and Metal-Organic Frameworks (MOFs) :

    • Found effective in enhancing CO2 uptake in Zn(II) metal-organic frameworks due to the presence of hydroxyl groups, demonstrating its potential in gas storage and separation technologies (Ling et al., 2012).
  • Gold(I) Chemistry and Complex Formation :

    • Explored as a ligand in gold(I) chemistry to form model complexes, indicating its utility in the study of macrocyclic gold compounds (Wiedemann et al., 2009).
  • Membrane Technology and CO2 Separation :

    • Demonstrated a significant impact on CO2 transport in polymer composite membranes, improving membrane separation performance for CO2 over N2, which is crucial in gas separation processes (Yoon & Kang, 2018).
  • Fluorogenic Substrates for Proteinases :

    • Used in the synthesis of amino acid and peptide derivatives that serve as substrates for proteinases, providing tools for enzyme detection and quantitative assay (Baggett et al., 1985).

Safety and Hazards

Dimethyl 5-hydroxyisophthalate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .

Properties

IUPAC Name

dimethyl 5-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSDTCPDBPRFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065329
Record name Dimethyl 5-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13036-02-7
Record name Dimethyl 5-hydroxyisophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13036-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 5-hydroxyisophthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 5-hydroxyisophthalate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Dimethyl 5-hydroxyisophthalate?

A1: this compound has the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol.

Q2: How is this compound typically characterized spectroscopically?

A2: Researchers commonly employ 1H NMR and 13C NMR spectroscopy to characterize this compound. These techniques provide detailed information about the compound's structure, confirming the presence and arrangement of specific atoms and functional groups. [, , , ]

Q3: What makes this compound suitable for synthesizing amphiphilic polymers?

A3: this compound possesses both hydrophilic (ester groups) and hydrophobic (aromatic ring) characteristics. This inherent amphiphilicity makes it ideal for creating polymers with tailored solubility profiles. [, , , ]

Q4: What role does this compound play in the development of drug delivery systems?

A4: Researchers utilize this compound as a building block for synthesizing amphiphilic copolymers, which can self-assemble into nanoparticles. These nanoparticles show promise as carriers for targeted drug delivery, particularly in cancer treatment. []

Q5: How does the molecular weight of polyethylene glycol (PEG) influence its copolymerization with this compound?

A5: Studies indicate that the molecular weight of PEG significantly impacts both the yield and molecular weight of the resulting copolymer. This influence underscores the importance of selecting appropriate PEG chain lengths for specific applications. [, , ]

Q6: Can this compound be used in biocatalytic polymerization reactions?

A6: Yes, lipases can catalyze the condensation copolymerization of this compound with PEGs. This enzymatic approach offers a "green" synthesis route, potentially leading to more sustainable polymer production. [, ]

Q7: How does the structure of this compound contribute to the acidolytic degradation of specific dendrimers?

A7: The electron-rich aromatic rings in this compound-based dendrimers increase electron density in connecting bonds, making them susceptible to cleavage under acidic conditions. This property allows for controlled degradation, relevant for applications like drug release. []

Q8: Have any computational studies been conducted on this compound?

A8: While the provided research doesn't mention specific computational studies directly on this compound, its use in developing dendrimers enables studies on their interactions with solvents using techniques like gel-phase 13C NMR and swelling experiments. []

Q9: How do structural modifications of this compound impact the properties of the resulting polymers?

A9: By modifying the side chains attached to the phenolic hydroxyl group of this compound, researchers can fine-tune the properties of the resulting polymers, including their hydrophilicity, biodegradability, and self-assembly behavior. [, , ]

Q10: How stable are this compound-based polymers under alkaline conditions?

A10: The hydrolysis resistance of these polymers depends heavily on their specific composition. For example, copolymers incorporating neopentyl glycol and polyetheramine demonstrate superior resistance compared to those with ethylene glycol and polyethylene glycol. []

Q11: Is there information available on the SHE regulations, PK/PD, in vitro/vivo studies of this compound-based polymers?

A11: The provided research focuses primarily on the synthesis and characterization of this compound-based polymers. Further studies are required to assess their safety, pharmacological properties, and efficacy in biological systems.

Q12: Can this compound-based nanoparticles target specific tissues or cells?

A12: While the provided research doesn't specifically address targeting, the versatile chemistry of this compound allows for the conjugation of targeting ligands to the polymer backbone. This modification could enable the development of nanoparticles that selectively deliver drugs to specific tissues or cells. []

Q13: What analytical techniques are used to determine the size and molecular weight of this compound-based polymers?

A13: Researchers utilize Dynamic Light Scattering (DLS) and Gel Permeation Chromatography (GPC) to determine the size and molecular weight of these polymers, respectively. These techniques provide crucial information for understanding the polymer's behavior in solution and its potential applications. [, , , ]

Q14: How is the critical micelle concentration (CMC) of this compound-based polymers determined?

A14: Electrical conductivity measurements are commonly employed to determine the CMC, a key parameter for understanding the self-assembly behavior of amphiphilic polymers in solution. [, ]

Q15: What is known about the environmental impact and degradation of this compound-based polymers?

A15: Further research is needed to comprehensively assess the environmental impact and degradation pathways of these polymers. Understanding their fate in the environment is crucial for ensuring their safe and sustainable use.

Q16: Are there any viable alternatives or substitutes for this compound in its various applications?

A16: The choice of alternatives depends heavily on the specific application. Researchers are constantly exploring new monomers and building blocks for polymer synthesis, seeking improved performance, sustainability, or cost-effectiveness.

Q17: What research infrastructure and resources are essential for advancing research on this compound-based materials?

A17: Access to advanced characterization techniques (NMR, DLS, GPC), controlled polymerization facilities, and computational modeling resources are crucial for accelerating research and development in this field.

Q18: What are some key historical milestones in the research of this compound-based materials?

A18: While specific historical milestones are not explicitly mentioned in the provided research, the increasing interest in biocatalytic polymerization [, ] and the development of novel drug delivery systems [] represent significant advancements in the field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.